molecular formula C15H14Cl3N5 B13997452 N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline CAS No. 16208-04-1

N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline

Cat. No.: B13997452
CAS No.: 16208-04-1
M. Wt: 370.7 g/mol
InChI Key: QRPGGRCHUPLCMK-UHFFFAOYSA-N
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Description

“N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” typically involves multi-step organic reactions. A common approach might include:

    Nucleophilic Substitution: Starting with a purine derivative, a nucleophilic substitution reaction can introduce the 6-chloro group.

    Amine Alkylation: The aniline moiety can be alkylated with 2-chloroethyl groups using alkylating agents under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline moiety.

    Reduction: Reduction reactions could potentially modify the purine ring or the chloroethyl groups.

    Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” can be used as a building block for more complex molecules.

Biology

Biologically, it might be studied for its interactions with DNA and proteins, given the known activity of purine derivatives.

Medicine

In medicine, the compound could be investigated for its potential as an anticancer or antiviral agent, leveraging its ability to interfere with cellular processes.

Industry

Industrially, it might find applications in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action for “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” would likely involve:

    DNA Interaction: The compound could intercalate into DNA, disrupting replication and transcription.

    Protein Binding: It might bind to specific proteins, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)benzamide
  • N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)phenylamine

Uniqueness

Compared to similar compounds, “N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline” might offer unique properties such as enhanced stability or specific biological activity due to its particular structure.

Properties

CAS No.

16208-04-1

Molecular Formula

C15H14Cl3N5

Molecular Weight

370.7 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-(6-chloropurin-9-yl)aniline

InChI

InChI=1S/C15H14Cl3N5/c16-5-7-22(8-6-17)11-1-3-12(4-2-11)23-10-21-13-14(18)19-9-20-15(13)23/h1-4,9-10H,5-8H2

InChI Key

QRPGGRCHUPLCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)N(CCCl)CCCl

Origin of Product

United States

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